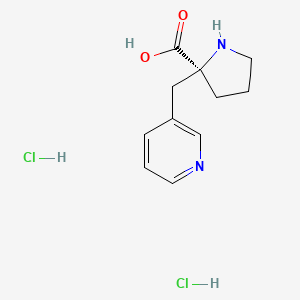

(S)-alpha-(3-pyridinylmethyl)-proline-2HCl

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds has been reported. For instance, the synthesis of “(S)-a-(3-Pyridinylmethyl)proline” involves the use of a dithiophosphoric acid that sequentially acts as a Brønsted acid for pyridine protonation, a single electron transfer (SET) reductant for pyridinium ion reduction, and a hydrogen atom abstractor for the activation of allylic C(sp3)−H bonds .

Molecular Structure Analysis

The molecular structure of related compounds such as “3-Pyridinylmethyl” has been reported. It has a molecular formula of C6H6N with an average mass of 92.118 Da and a mono-isotopic mass of 92.050026 Da .

Chemical Reactions Analysis

The chemical reactions involving related compounds like pyridinyl radicals have been studied. For instance, a photochemical method for the functionalization of pyridines with radicals derived from allylic C−H bonds has been reported .

Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds such as “3-Pyridinylmethyl” have been reported. It is a neutral radical with a molecular formula of C6H6N .

Aplicaciones Científicas De Investigación

Synthesis and Molecular Properties

- The synthesis of proline derivatives, including fluoro-hydroxyprolines, demonstrates significant effects on molecular recognition by biological systems, affecting the stereochemistry and functional capabilities of these molecules. Such chemical modifications can influence the binding to biological targets, like the VHL E3 ligase, which recognizes specific proline modifications for targeted protein degradation (Testa et al., 2018).

Enzymatic and Structural Implications

- Proline racemase studies illuminate the enzyme's mechanism, highlighting the significance of proline's stereochemical configuration in enzymatic processes (Rudnick & Abeles, 1975).

- Research into proline's role in alpha-helices and beta-sheet structures of proteins demonstrates its unique influence on protein conformation and stability, contributing to understanding protein folding and structure (Li et al., 1996).

Catalysis and Chemical Reactions

- Proline derivatives have been explored for their catalytic roles in organic synthesis, such as C-3 functionalization via palladium-catalyzed reactions, demonstrating the versatility of proline in facilitating stereospecific and regioselective chemical transformations (Affron et al., 2014).

Interaction with Biological Molecules

- The interaction between proline-rich proteins and polyphenols, which affects the taste and nutritional value of foods, highlights proline's significance in food science and nutrition (Murray et al., 1994).

Stress Response in Plants

- Proline's role in osmotic stress response in plants, particularly in mechanisms of proline biosynthesis and accumulation under stress conditions, underscores its importance in plant biology and agricultural research (Hu et al., 1992).

Propiedades

IUPAC Name |

(2S)-2-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2.2ClH/c14-10(15)11(4-2-6-13-11)7-9-3-1-5-12-8-9;;/h1,3,5,8,13H,2,4,6-7H2,(H,14,15);2*1H/t11-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDRDSHUHXUYTRA-IDMXKUIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)(CC2=CN=CC=C2)C(=O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@](NC1)(CC2=CN=CC=C2)C(=O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-alpha-(3-pyridinylmethyl)-proline-2HCl | |

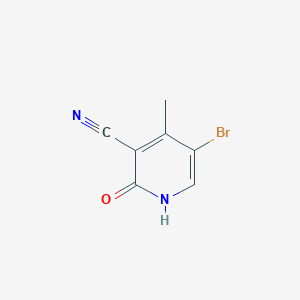

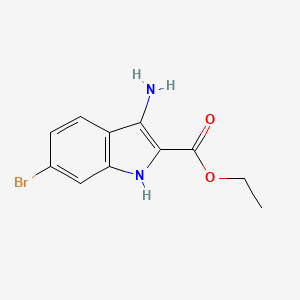

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Dimethylamino)phenyl]octahydro-4a(2H)-isoquinolinol hydrochloride](/img/structure/B1520588.png)

![Tert-butyl 4-(1H-pyrrolo[2,3-B]pyridin-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B1520599.png)

![{6-[(2,2-Dimethylpropanoyl)amino]-3-pyridinyl}boronic acid](/img/structure/B1520600.png)